Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core structure substituted with a bromophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form new carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry
In industry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for the tuning of electronic properties .
Mechanism of Action
The mechanism by which PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens .
Comparison with Similar Compounds
Similar Compounds
2,3-BIS-(4-BROMO-PHENYL)-QUINOXALINE: Another quinoline derivative with similar structural features.
PROPYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE: A compound with a similar quinoline core but different substituents.
Uniqueness
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C26H21BrN2O3 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
propyl 4-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21BrN2O3/c1-2-14-32-26(31)17-10-12-20(13-11-17)28-25(30)22-16-24(18-6-5-7-19(27)15-18)29-23-9-4-3-8-21(22)23/h3-13,15-16H,2,14H2,1H3,(H,28,30) |
InChI Key |
VUMODTWFTGIXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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